molecular formula C13H19BN2O3 B6338191 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide CAS No. 2058157-37-0

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide

Cat. No.: B6338191
CAS No.: 2058157-37-0
M. Wt: 262.11 g/mol
InChI Key: BQNMQCAETQPHRT-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a pyridine ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and at the 2-position with an acetamide moiety. Its molecular formula is C₁₃H₁₉BN₂O₃, with a molecular weight of 262.11 g/mol.

  • Borylation: Transition-metal-catalyzed C–H borylation of pyridine derivatives, followed by acetylation of an amine precursor .
  • Cross-Coupling: Use in Suzuki-Miyaura reactions, indicating its role as a boronic ester reagent in forming carbon-carbon bonds .

Applications:
Primarily employed in pharmaceutical and materials science research as a building block for:

  • Drug Discovery: Intermediate in synthesizing kinase inhibitors or bioactive molecules via cross-coupling .
  • Materials Science: Functionalization of polymers or heterocyclic frameworks .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNMQCAETQPHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide typically involves the reaction of 2-bromo-3-pyridinecarboxamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the boronate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide involves its ability to form stable boronate esters, which can undergo various chemical transformations. The boronate ester moiety acts as a nucleophile in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituent Position (Pyridine) Key Differences Applications/Reactivity
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide 904326-87-0 5-position Boronic ester at pyridine 5-position; altered electronic effects Lower reactivity in meta-selective couplings compared to 3-isomer
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide 1220220-21-2 4-position Boronic ester at pyridine 4-position; para-substitution influences resonance Enhanced stability in polar solvents; used in high-temperature couplings
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 480424-93-9 Phenyl core Boronic ester on benzene ring instead of pyridine; lacks heteroatom effects Broader substrate scope in aryl-aryl couplings
N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide N/A 3-position (with Cl substituent) Chlorine at pyridine 4-position; electron-withdrawing effects Improved oxidative stability; niche use in electron-deficient systems

Key Findings :

Positional Isomerism :

  • The 3-pyridyl isomer (target compound) exhibits meta-directing effects, favoring couplings at specific sites in Suzuki reactions. In contrast, the 5-pyridyl isomer (CAS 904326-87-0) shows reduced steric hindrance but lower regioselectivity .
  • The 4-pyridyl isomer (CAS 1220220-21-2) demonstrates higher thermal stability (predicted boiling point: 451.8°C ) due to para-substitution, making it suitable for reactions requiring elevated temperatures .

Electronic Effects :

  • Pyridine vs. Phenyl : The pyridine core introduces electron-withdrawing effects via the nitrogen atom, enhancing boronic ester reactivity in cross-couplings compared to phenyl analogs .
  • Chlorine Substitution : The chloro-substituted derivative () shows increased electrophilicity, accelerating couplings with electron-rich partners .

Synthetic Accessibility :

  • Phenyl derivatives (e.g., CAS 480424-93-9) are synthesized via direct borylation of aniline precursors, achieving yields up to 42% .
  • Pyridyl isomers require more specialized routes, such as iridium-catalyzed C–H borylation, with yields varying based on steric and electronic factors .

Stability and Handling :

  • All compounds are moisture-sensitive, requiring storage under inert gas. The 4-pyridyl isomer’s higher density (1.11 g/cm³ ) suggests better solubility in organic solvents than the 3-pyridyl analog .

Research Implications

  • Regioselectivity : The 3-pyridyl isomer’s meta-borylation pattern is critical for synthesizing complex heterocycles in drug discovery .
  • Thermal Stability : The 4-pyridyl variant’s resilience under high temperatures supports its use in industrial-scale reactions .
  • Functional Group Compatibility : Chloro and pivalamide derivatives (e.g., CAS 1310383-24-4) expand utility in sterically demanding environments .

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its inhibitory effects on various kinases and its cytotoxicity in cellular models.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 844501-71-9
  • InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

Kinase Inhibition

Recent studies have highlighted the compound's role as a kinase inhibitor. It has been evaluated for its inhibitory activity against several kinases, notably GSK-3β and IKK-β. The following table summarizes the IC50_{50} values of various compounds related to this class:

CompoundKinase TargetIC50_{50} (nM)
Compound 62GSK-3β8
Compound 62IKK-β20
This compoundGSK-3βTBD
Staurosporine (reference)GSK-3β10

The compound exhibited competitive inhibition of GSK-3β with a Ki value of approximately 2 nM in preliminary assays .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using mouse neuronal (HT-22) and microglial (BV-2) cell lines. The results indicated that this compound does not significantly reduce cell viability at concentrations up to 10 µM. However, some related compounds showed varying degrees of cytotoxicity:

CompoundCell LineConcentration (µM)Viability (%)
Compound 49HT-2210>90
Compound 50BV-210<70
This compoundHT-22/BV-2Up to 10>90

These findings suggest that while some derivatives may possess cytotoxic properties at higher concentrations, the target compound remains relatively safe within the tested range .

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to modulate kinase activity. Inhibiting kinases like GSK-3β can influence various signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

In a recent study focusing on the anti-inflammatory properties of compounds similar to this compound:

  • Inflammatory Response : The compound was shown to significantly decrease levels of nitric oxide (NO) and interleukin 6 (IL-6) in BV-2 cells.
    • At a concentration of 1 µM:
      • NO levels were reduced by approximately 40%.
      • IL-6 levels decreased by about 30%.

This suggests potential therapeutic applications in inflammatory diseases .

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